

Quantifying Apelin-16 Induced Calcium Mobilization In Vitro: An Application Note and Protocol

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Compound of Interest

Compound Name: *Apelin-16, human, bovine*

Cat. No.: *B12374413*

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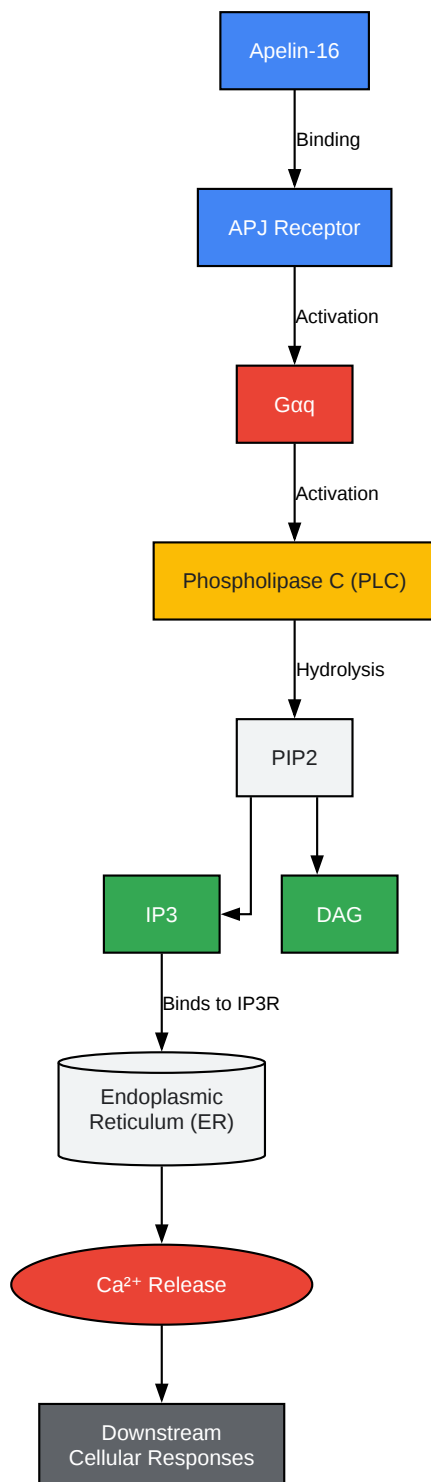
Introduction

Apelin is a family of endogenous peptide ligands that activate the G protein-coupled receptor, APJ (Angiotensin II receptor-like 1). This signaling system is implicated in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1][2][3] Apelin-16, a specific isoform of the apelin peptide, elicits a cellular response upon binding to the APJ receptor, which is predominantly coupled to Gαq proteins. This activation initiates a signaling cascade leading to the mobilization of intracellular calcium (Ca²⁺), a critical second messenger.[2][4] The ability to accurately quantify this calcium mobilization is essential for studying the pharmacology of the apelin/APJ system and for the discovery of novel therapeutic agents targeting this pathway.

This application note provides a detailed protocol for quantifying Apelin-16-induced calcium mobilization in vitro using a fluorescent, cell-based assay. The protocol is optimized for use with Chinese Hamster Ovary (CHO-K1) cells stably expressing the human APJ receptor and employing the Fluo-4 AM calcium indicator.

Signaling Pathway

The binding of Apelin-16 to the APJ receptor triggers a conformational change, activating the associated Gαq protein. This initiates a signaling cascade that results in an increase in intracellular calcium concentration.



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Caption: Apelin-16 signaling pathway leading to calcium mobilization.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from Apelin-16 induced calcium mobilization assays in CHO-K1 cells stably expressing the APJ receptor. Values for the related peptide, Apelin-13, are provided for comparison.

Compound	Cell Line	Assay Type	EC50 (nM)	Reference
Apelin-13	CHO-K1/AGTRL1/Gα15	Calcium Mobilization (FLIPR)	0.18 μM (180 nM)	[5]
Apelin-13	CHO-Gαq16	Calcium Mobilization (Fluo-4 AM)	Subnanomolar	[6]
Apelin-13	CHO cells	Calcium Mobilization	0.87 nM	[7]

Note: The EC50 can vary depending on the specific cell line, receptor expression level, and assay conditions.

Experimental Protocol

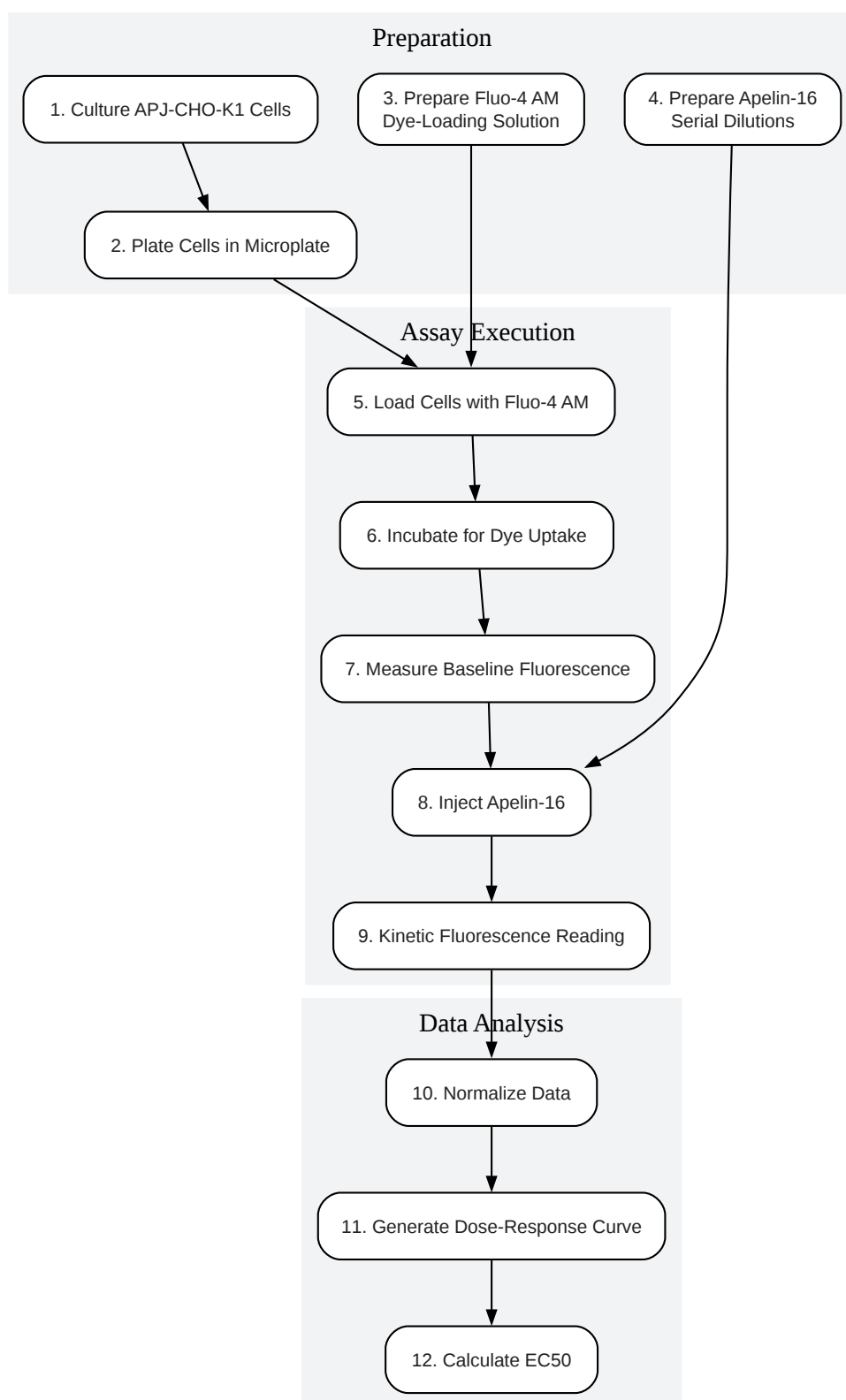
This protocol describes the quantification of Apelin-16-induced calcium mobilization in CHO-K1 cells stably expressing the human APJ receptor using a Fluo-4 No Wash Calcium Assay Kit. This is a homogeneous, fluorescence-based assay for detecting intracellular calcium mobilization.[8]

Materials and Reagents

- CHO-K1 cells stably expressing the human Apelin (APJ) receptor (e.g., Revvity ValiScreen, GenScript)[5][9]
- Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (FBS, antibiotics)
- Apelin-16 peptide

- Fluo-4 No Wash Calcium Assay Kit (e.g., Sigma-Aldrich, Abcam, Thermo Fisher Scientific)[8][10][11]
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Black, clear-bottom 96-well or 384-well microplates
- Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)[12][13]

Experimental Workflow



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Caption: Experimental workflow for the calcium mobilization assay.

Detailed Procedure

- 1. Cell Culture and Plating:** a. Culture CHO-K1 cells expressing the APJ receptor in the recommended growth medium until they reach 80-90% confluency. b. The day before the assay, detach the cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 μ L of growth medium.[\[8\]](#)[\[10\]](#) c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- 2. Preparation of Reagents:** a. Apelin-16 Stock Solution: Prepare a high-concentration stock solution of Apelin-16 in an appropriate solvent (e.g., sterile water or DMSO). b. Apelin-16 Working Solutions: Perform a serial dilution of the Apelin-16 stock solution in HBSS with 20 mM HEPES to obtain a range of concentrations for generating a dose-response curve. c. Fluo-4 AM Dye-Loading Solution: Prepare the dye-loading solution according to the manufacturer's instructions.[\[8\]](#)[\[10\]](#) Typically, this involves diluting a stock solution of Fluo-4 AM in an assay buffer provided in the kit.
- 3. Dye Loading:** a. Carefully remove the growth medium from the cell plate. b. Add 100 μ L of the prepared Fluo-4 AM dye-loading solution to each well.[\[8\]](#)[\[10\]](#) c. Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[\[8\]](#)[\[10\]](#)
- 4. Calcium Flux Measurement:** a. Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em = ~490/525 nm).[\[8\]](#)[\[10\]](#) b. Program the instrument to perform a kinetic read. This typically involves: i. A baseline reading for 10-20 seconds. ii. Automated injection of the Apelin-16 working solutions (typically 20-50 μ L). iii. Continuous reading for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
- 5. Data Analysis:** a. The change in fluorescence intensity (Δ RFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. b. Normalize the data, for example, by expressing the response as a percentage of the maximum response observed. c. Plot the normalized response against the logarithm of the Apelin-16 concentration. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of Apelin-16 that elicits a half-maximal response.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for quantifying Apelin-16-induced calcium mobilization in vitro. This assay is a valuable tool for researchers in academia and the pharmaceutical industry for characterizing the pharmacology of the apelin/APJ system and for screening compound libraries to identify novel agonists or antagonists. The use of a fluorescent plate reader allows for high-throughput analysis, making this method suitable for drug discovery efforts.

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